4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 5-chloro-2-methoxybenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5S/c1-24-15-4-3-11(19)7-13(15)17(23)26-16-9-25-12(8-14(16)22)10-27-18-20-5-2-6-21-18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKKXHHVZBOGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 5-chloro-2-methoxybenzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . These reactions often require specific catalysts and controlled conditions to ensure the correct formation of the desired heterocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to isolate the final product. The use of high-throughput screening technologies can optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The chloro group in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 5-chloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups involved .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Activity Trends
The benzoate ester scaffold is critical for APJ antagonism, as evidenced by ML221 (IC₅₀: 0.70–1.75 μM in cAMP and β-arrestin assays) . Key structural comparisons include:
| Compound | Benzoate Substituent | Molecular Weight | Key SAR Insights | Selectivity Notes |
|---|---|---|---|---|
| ML221 | 4-nitro | 403.35 | High APJ antagonism; moderate solubility | Selective over AT1 (>37-fold) |
| BI58434 (this compound) | 5-chloro-2-methoxy | 404.82 | Predicted lower polarity vs. ML221 | Unknown (untested) |
| BE80462 | 4-fluorophenylacetate | 372.37 | Structural analog; activity uncharacterized | N/A |
| BG02390 | 4-chlorophenylacetate | 388.82 | Chlorine substitution; uncharacterized | N/A |
- Ester Linkage : Replacement of the ester group in ML221 with amides or sulfonates abolished activity, underscoring the necessity of the ester moiety for APJ binding .
Pharmacokinetic and ADMET Profiles
- ML221 : Exhibits poor aqueous solubility (14 µM at pH 7.4) and rapid hepatic metabolism (t₁/₂ < 30 min in human/mouse microsomes) .
- BI58434 : The chloro-methoxy substituent may improve metabolic stability compared to ML221’s nitro group, though this remains speculative without experimental data.
Selectivity and Off-Target Effects
ML221 shows minimal off-target activity except at κ-opioid and benzodiazepine receptors (IC₅₀ < 50% at 10 µM) .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.43 g/mol. Its structure features:
- Pyran Ring : A six-membered ring containing one oxygen atom.
- Pyrimidine Moiety : A nitrogen-containing heterocyclic component that can interact with nucleic acids.
- Methoxy Group : Enhances solubility and biological activity.
Biological Activity Overview
Preliminary studies suggest that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown potential antimicrobial effects.
- Antidiabetic Effects : Some derivatives have demonstrated activity against diabetes-related pathways.
- Cytotoxicity Against Cancer Cells : Investigations into its cytotoxic effects on various cancer cell lines are ongoing.
The mechanism of action for this compound involves interactions with specific molecular targets, including:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby modulating biological responses.
- Receptor Binding : The compound can bind to specific receptors, influencing cellular signaling pathways.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study evaluated the compound against several bacterial strains, revealing a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
- Cytotoxicity Testing : In vitro assays demonstrated that the compound induced cell death in MCF-7 breast cancer cells, indicating its potential as an anticancer drug.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the pyran and pyrimidine rings can significantly influence biological activity. For example:
- The presence of halogen substitutions enhances antimicrobial properties.
- Alterations in the methoxy group position can affect cytotoxic efficacy.
Q & A
Q. What are the common synthetic routes for preparing 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves coupling pyran-3-yl esters with sulfanyl-methyl pyrimidine intermediates. For example, in structurally analogous compounds (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo-pyran derivatives), esterification under anhydrous conditions with catalysts like DMAP or DCC is critical . Optimization includes:
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- NMR : Compare and shifts with reference spectra of similar pyran-pyrimidine hybrids (e.g., 4-oxo-pyran derivatives show characteristic carbonyl peaks at δ 165–175 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and collision cross-section data (predicted CCS values for related compounds range 230–245 Ų) .
- X-ray Crystallography : Resolve crystal structures for bond-length/angle validation, as done for pyridinylmethyl-oxaspiro derivatives .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Keep under inert gas (N/Ar) at –20°C to prevent hydrolysis of the ester or sulfanyl groups .
- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light due to potential photo-degradation of the pyrimidine moiety .
- Waste Management : Segregate halogenated byproducts (e.g., chloro-benzoate derivatives) for professional disposal to comply with environmental regulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data for this compound, particularly in complex matrices?
- Methodological Answer : Contradictions in NMR or MS data often arise from residual solvents, tautomerism, or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in pyran/pyrimidine regions .
- High-Resolution MS (HRMS) : Differentiate isobaric species (e.g., chloride adducts vs. sodium adducts) .
- Dynamic Light Scattering (DLS) : Check for aggregation in solution-phase studies, which may alter spectral profiles .
Q. What experimental designs are recommended to assess the compound’s stability under physiological or environmental conditions?
- Methodological Answer : Design accelerated degradation studies:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C; monitor via LC-MS for ester hydrolysis or sulfanyl group oxidation .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., related pyrimidine derivatives degrade above 150°C) .
- Environmental Fate Studies : Apply OECD guidelines to track biodegradation pathways and metabolite identification in soil/water systems .
Q. How can researchers address conflicting bioactivity data in cell-based assays?
- Methodological Answer : Contradictions may stem from assay conditions or compound solubility. Mitigation steps:
- Solubility Screening : Use DMSO or cyclodextrin-based carriers to improve bioavailability .
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects.
- Counter-Screens : Validate target specificity using gene-knockout models or competitive binding assays, as applied in triazolothiadiazine studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
